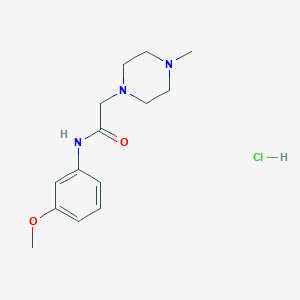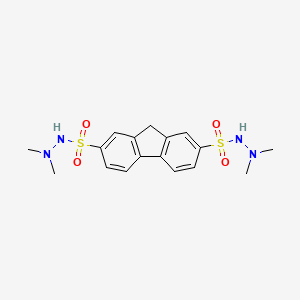
ethyl 4-(6-amino-5-nitro-4-pyrimidinyl)-1-piperazinecarboxylate
説明
Ethyl 4-(6-amino-5-nitro-4-pyrimidinyl)-1-piperazinecarboxylate, also known as EANP, is a chemical compound that belongs to the class of piperazinecarboxylates. EANP is a yellow crystalline powder with a molecular weight of 327.33 g/mol. This compound has gained significant attention in scientific research due to its potential applications in the field of medicine.
作用機序
The mechanism of action of ethyl 4-(6-amino-5-nitro-4-pyrimidinyl)-1-piperazinecarboxylate involves the inhibition of DNA synthesis and repair pathways in cancer cells. ethyl 4-(6-amino-5-nitro-4-pyrimidinyl)-1-piperazinecarboxylate binds to the DNA molecule and interferes with the activity of topoisomerase II, leading to the accumulation of DNA damage and ultimately cell death. ethyl 4-(6-amino-5-nitro-4-pyrimidinyl)-1-piperazinecarboxylate has also been shown to induce oxidative stress in cancer cells, which further contributes to its cytotoxic activity.
Biochemical and Physiological Effects:
ethyl 4-(6-amino-5-nitro-4-pyrimidinyl)-1-piperazinecarboxylate has been found to exhibit a range of biochemical and physiological effects in cancer cells. ethyl 4-(6-amino-5-nitro-4-pyrimidinyl)-1-piperazinecarboxylate induces cell cycle arrest in the G2/M phase, which is associated with the inhibition of DNA synthesis and repair pathways. ethyl 4-(6-amino-5-nitro-4-pyrimidinyl)-1-piperazinecarboxylate also induces apoptosis in cancer cells by activating caspase-dependent and caspase-independent pathways. Additionally, ethyl 4-(6-amino-5-nitro-4-pyrimidinyl)-1-piperazinecarboxylate has been shown to inhibit the migration and invasion of cancer cells, which is important for the metastatic spread of cancer.
実験室実験の利点と制限
Ethyl 4-(6-amino-5-nitro-4-pyrimidinyl)-1-piperazinecarboxylate has several advantages as a potential anticancer agent. It exhibits potent cytotoxic activity against various cancer cell lines and has a low toxicity profile in normal cells. ethyl 4-(6-amino-5-nitro-4-pyrimidinyl)-1-piperazinecarboxylate has also been found to be effective against drug-resistant cancer cells, which is a major challenge in cancer treatment. However, there are some limitations to the use of ethyl 4-(6-amino-5-nitro-4-pyrimidinyl)-1-piperazinecarboxylate in lab experiments. ethyl 4-(6-amino-5-nitro-4-pyrimidinyl)-1-piperazinecarboxylate is a relatively new compound, and further studies are needed to fully understand its mechanism of action and potential side effects. Additionally, the synthesis of ethyl 4-(6-amino-5-nitro-4-pyrimidinyl)-1-piperazinecarboxylate is complex and requires specialized equipment and expertise.
将来の方向性
There are several future directions for the study of ethyl 4-(6-amino-5-nitro-4-pyrimidinyl)-1-piperazinecarboxylate. One area of research is the development of novel ethyl 4-(6-amino-5-nitro-4-pyrimidinyl)-1-piperazinecarboxylate derivatives with enhanced cytotoxic activity and reduced toxicity. Another area of research is the investigation of the potential use of ethyl 4-(6-amino-5-nitro-4-pyrimidinyl)-1-piperazinecarboxylate in combination with other anticancer agents to improve treatment outcomes. Additionally, further studies are needed to understand the molecular mechanisms underlying the cytotoxic activity of ethyl 4-(6-amino-5-nitro-4-pyrimidinyl)-1-piperazinecarboxylate and its potential applications in other diseases beyond cancer.
科学的研究の応用
Ethyl 4-(6-amino-5-nitro-4-pyrimidinyl)-1-piperazinecarboxylate has been extensively studied for its potential application as an anticancer agent. Several studies have reported that ethyl 4-(6-amino-5-nitro-4-pyrimidinyl)-1-piperazinecarboxylate exhibits potent cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. ethyl 4-(6-amino-5-nitro-4-pyrimidinyl)-1-piperazinecarboxylate has been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting the DNA synthesis and repair pathways. Additionally, ethyl 4-(6-amino-5-nitro-4-pyrimidinyl)-1-piperazinecarboxylate has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
特性
IUPAC Name |
ethyl 4-(6-amino-5-nitropyrimidin-4-yl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6O4/c1-2-21-11(18)16-5-3-15(4-6-16)10-8(17(19)20)9(12)13-7-14-10/h7H,2-6H2,1H3,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTXVZPXSGGFBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC=NC(=C2[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4134012.png)
![N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(2-methyl-5-nitrophenyl)glycinamide](/img/structure/B4134018.png)
![N-{7-[4-(dimethylamino)phenyl]-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl}acetamide](/img/structure/B4134030.png)
![4-oxo-N-(4-propoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-2-carboxamide](/img/structure/B4134042.png)
![3-bromo-4-ethoxy-N-{[(2-oxo-2H-chromen-6-yl)amino]carbonothioyl}benzamide](/img/structure/B4134046.png)
![2-(1-adamantyl)-N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B4134056.png)
![4-(3-chloro-5-ethoxy-4-methoxyphenyl)-6-methyl-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4134067.png)
![methyl 5-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B4134073.png)
![N-{[(2-bromo-4-nitrophenyl)amino]carbonothioyl}-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B4134081.png)

![methyl 6-methyl-4-(2-{2-[(4-methylphenyl)amino]-2-oxoethoxy}phenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4134107.png)

![4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid](/img/structure/B4134115.png)
![2-[(2-bromo-4-butoxy-5-methoxybenzyl)amino]-1-butanol](/img/structure/B4134123.png)